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4-Iodo-N-isopropyl-3-methyl-benzamide
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Overview
Description
4-Iodo-N-isopropyl-3-methyl-benzamide is an organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry due to their ability to interact with various biological targets. This compound, in particular, features an iodine atom, an isopropyl group, and a methyl group attached to the benzamide core, which may contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodo-N-isopropyl-3-methyl-benzamide typically involves the iodination of a precursor benzamide compound. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the benzamide ring in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The isopropyl and methyl groups can be introduced through alkylation reactions using appropriate alkyl halides under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, starting from readily available starting materials. The process would be optimized for high yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: 4-Iodo-N-isopropyl-3-methyl-benzamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The iodine atom can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium azide or potassium cyanide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or cyano derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
4-Iodo-N-isopropyl-3-methyl-benzamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its potential interactions with biological targets.
Medicine: Research into its pharmacological properties may reveal potential therapeutic applications, such as anti-inflammatory or anticancer activities.
Industry: It can be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 4-Iodo-N-isopropyl-3-methyl-benzamide involves its interaction with specific molecular targets. The iodine atom and the benzamide core can facilitate binding to enzymes or receptors, potentially inhibiting their activity. The isopropyl and methyl groups may enhance the compound’s binding affinity and selectivity. The exact pathways and targets would depend on the specific biological context in which the compound is studied.
Comparison with Similar Compounds
4-Iodo-N-isopropyl-benzamide: Lacks the methyl group, which may affect its chemical and biological properties.
4-Iodo-N-methyl-benzamide: Lacks the isopropyl group, potentially altering its interaction with biological targets.
3-Methyl-N-isopropyl-benzamide: Lacks the iodine atom, which may reduce its reactivity in certain chemical reactions.
Uniqueness: 4-Iodo-N-isopropyl-3-methyl-benzamide is unique due to the presence of all three substituents (iodine, isopropyl, and methyl) on the benzamide core. This combination of functional groups can confer distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Biological Activity
4-Iodo-N-isopropyl-3-methyl-benzamide is an organic compound classified as a benzamide, which has gained attention in medicinal chemistry due to its potential biological activities. This compound features an iodine atom, an isopropyl group, and a methyl group attached to the benzamide core, which may influence its interactions with various biological targets. This article reviews the biological activity of this compound, focusing on its mechanism of action, pharmacological properties, and potential therapeutic applications.
This compound possesses unique chemical characteristics that contribute to its biological activity:
- Molecular Formula : C12H14I N
- Molecular Weight : 285.15 g/mol
- Structure : The compound's structure includes a benzene ring substituted with iodine, isopropyl, and methyl groups, enhancing its lipophilicity and enabling better membrane permeability.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The iodine atom can facilitate binding to target sites, while the isopropyl and methyl groups may enhance binding affinity and selectivity. This interaction can lead to modulation of various biological pathways, including:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic processes, potentially leading to therapeutic effects in conditions such as cancer or inflammation.
- Receptor Binding : It may act as an antagonist or agonist at certain receptors, influencing signaling pathways that regulate cellular functions.
In Vitro Studies
Research has indicated that this compound exhibits significant biological activity in vitro. For instance:
- Enzyme Inhibition : Studies have shown that this compound can inhibit specific enzymes with varying degrees of potency. For example, it has been evaluated for its inhibitory effects on CD73, a target in cancer therapy.
Compound | Target Enzyme | IC50 (nM) |
---|---|---|
This compound | CD73 | TBD |
Reference Compound | CD73 | 0.436 |
Note: TBD indicates that specific data for this compound's IC50 is not yet determined.
Case Studies
Several studies have explored the pharmacological properties of similar compounds and their implications for cancer therapy:
- Anticancer Activity : Compounds structurally related to this compound have shown promising results in inhibiting tumor growth in preclinical models. For example, the substitution patterns on the benzamide core significantly influence their cytotoxicity against various cancer cell lines.
- Anti-inflammatory Effects : Research indicates that benzamides can modulate inflammatory pathways, suggesting potential use in treating inflammatory diseases.
Comparative Analysis
To understand the uniqueness of this compound, it is useful to compare it with similar compounds:
Compound Name | Key Features | Biological Activity |
---|---|---|
4-Iodo-N-isopropyl-benzamide | Lacks methyl group | Reduced binding affinity |
4-Iodo-N-methyl-benzamide | Lacks isopropyl group | Altered receptor interaction |
3-Methyl-N-isopropyl-benzamide | Lacks iodine atom | Decreased reactivity |
The presence of all three substituents (iodine, isopropyl, and methyl) in this compound contributes to its distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
4-iodo-3-methyl-N-propan-2-ylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14INO/c1-7(2)13-11(14)9-4-5-10(12)8(3)6-9/h4-7H,1-3H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEBWEWTYAGHCIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)NC(C)C)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14INO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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